N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide
Description
N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked via an amide bond to a 3,5-dibromo-2-methoxy-substituted benzene ring. Its synthesis involves a multi-step process:
Intermediate Preparation: 5-Bromo-2-methoxybenzoic acid is synthesized by reacting 5-bromosalicylic acid with iodomethane and potassium carbonate under reflux .
Activation and Coupling: The intermediate is activated using thionyl chloride (SOCl₂) in 1,2,2-trichloroethane, followed by coupling with benzo[d]thiazol-2-amine derivatives in dichloromethane with pyridine as a base .
This compound has shown potent antibacterial activity against both planktonic and biofilm-forming bacterial strains, likely targeting chaperone proteins like GroEL/ES .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O2S/c1-21-13-9(6-8(16)7-10(13)17)14(20)19-15-18-11-4-2-3-5-12(11)22-15/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFMNCRARVEZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,5-dibromo-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound can bind to the active sites of enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications in Benzamide Derivatives
Key structural variations among analogs include substitutions on the benzamide ring and modifications to the heterocyclic moiety. These changes influence electronic properties, solubility, and target binding.
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
- Methoxy vs. However, the hydroxy analog may exhibit stronger hydrogen bonding with biological targets, as seen in derivatives .
- Halogenation : The 3,5-dibromo substitution in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in chaperone proteins. In contrast, the dichloro and difluoro analogs () exhibit different electronic profiles, affecting target specificity .
- Heterocyclic Variations : The benzo[d]thiazole ring in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, whereas simpler thiazoles (e.g., 5-chloro-thiazol-2-yl in ) may lack this advantage .
Mechanistic Insights
- GroEL/ES Inhibition : The target compound and its analogs () likely disrupt bacterial protein folding by binding to GroEL/ES, a mechanism critical for biofilm inhibition .
- PFOR Enzyme Targeting : ’s compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, highlighting the role of the amide-thiazole scaffold in enzyme interaction .
Research Findings and Implications
Antibacterial Efficacy : The target compound’s 3,5-dibromo and methoxy groups contribute to its superior biofilm inhibition compared to dichloro/difluoro analogs, as halogens modulate electron density and binding affinity .
Synthetic Flexibility : Modifications such as thioether linkages () or phenyl substitutions () demonstrate the adaptability of this scaffold for optimizing pharmacokinetics .
Therapeutic Potential: The benzo[d]thiazole core’s rigidity and conjugation () make it a promising scaffold for developing broad-spectrum antimicrobials targeting both Gram-positive and Gram-negative pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
